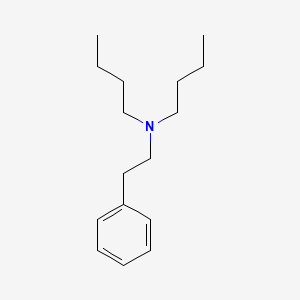

DIBUTYL-PHENETHYL-AMINE

Description

Contextualization within Phenethylamine (B48288) Chemistry

Phenethylamine is an organic compound and a natural monoamine alkaloid that features a phenethyl group connected to an amino group. wikipedia.org The core structure of phenethylamine is a foundational scaffold from which a vast class of both naturally occurring and synthetic compounds is derived. ontosight.ai These compounds exhibit a wide array of biological activities. ontosight.ai

N,N-Dibutylphenethylamine fits within this chemical class as a disubstituted derivative. ontosight.ai The two butyl groups attached to the nitrogen atom of the phenethylamine backbone significantly alter its properties compared to the parent compound. ontosight.ai This substitution increases the molecule's lipophilicity and steric bulk around the nitrogen atom. The structural relationship and difference in properties between phenethylamine and its dibutylated derivative are fundamental to understanding its chemical behavior.

Significance in Contemporary Chemical Synthesis and Materials Science

In contemporary chemical synthesis, N,N-Dibutylphenethylamine serves as a building block or an intermediate. frontierspecialtychemicals.comevonik.com Chemical building blocks are functionalized molecules that act as foundational components for constructing more complex chemical structures in fields like pharmaceuticals and agriculture. evonik.comsigmaaldrich.com The synthesis of N,N-Dibutylphenethylamine itself can be achieved through the alkylation of phenethylamine. For instance, reacting phenethylamine with 1-bromobutane (B133212) in the presence of cesium hydroxide (B78521) and molecular sieves in N,N-dimethylformamide can produce N,N-Dibutylphenethylamine, although in one study it was obtained as a minor product (10% yield) alongside the main product, N-butyl phenethylamine (89% yield). scribd.com Research has also shown that the reaction of N-butylphenethylamine can yield N,N-dibutylphenethylamine, with yields varying significantly depending on the presence of catalysts like cesium hydroxide. scribd.com

The significance of N,N-Dibutylphenethylamine extends into materials science, particularly in the formulation of dental materials. researchgate.net It has been identified as a component, at a concentration of less than 2% by weight, in a dental opaquer product used to mask discoloration on tooth enamel before the application of direct composite veneers. researchgate.net Furthermore, the compound has been part of evaluations studying the release of components and the cytotoxicity of bis-acryl composites for provisional dental restorations. ksdm1966.com The ability to analyze N,N-Dibutylphenethylamine using methods like reverse-phase high-performance liquid chromatography (HPLC) is crucial for quality control in these applications and for its potential use in pharmacokinetic studies. sielc.com

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-(2-phenylethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N/c1-3-5-13-17(14-6-4-2)15-12-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHSOUZQZPUDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206479 | |

| Record name | N,N-Dibutylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-51-1 | |

| Record name | N,N-Dibutylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibutylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dibutylphenethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7E6E65ZMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic Characterization

Spectroscopy is indispensable for the structural elucidation of N,N-Dibutylphenethylamine. It provides detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. youtube.comnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework. youtube.comipb.pt

For N,N-Dibutylphenethylamine, a ¹H NMR spectrum would reveal distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm), while the aliphatic protons of the phenethyl and butyl chains would produce signals in the upfield region (typically δ 0.8-3.0 ppm). The integration of these signals provides a ratio of the number of protons in each environment, and spin-spin coupling patterns (splitting) reveal which protons are adjacent to one another, confirming the connectivity of the molecular structure. libretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by identifying each unique carbon atom in the molecule. nih.gov The spectrum for N,N-Dibutylphenethylamine would show distinct peaks for the aromatic carbons, the two carbons of the ethyl bridge, and the four carbons of each butyl chain. Publicly available spectral data for N,N-Dibutylphenethylamine confirms the presence of these signals. nih.gov

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | ~7.1 - 7.3 | ~126 - 140 | Multiplet |

| Benzylic Protons (-CH₂-Ph) | ~2.7 - 2.9 | ~34 | Triplet |

| Methylene Protons (-N-CH₂-CH₂-Ph) | ~2.5 - 2.7 | ~54 | Triplet |

| Methylene Protons (-N-CH₂-C₃H₇) | ~2.4 - 2.6 | ~51 | Triplet |

| Methylene Protons (-N-CH₂-CH₂-C₂H₅) | ~1.3 - 1.5 | ~29 | Multiplet |

| Methylene Protons (-CH₂-CH₃) | ~1.2 - 1.4 | ~20 | Multiplet |

| Methyl Protons (-CH₃) | ~0.8 - 1.0 | ~14 | Triplet |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. miamioh.edu It provides the molecular weight of the compound and, through fragmentation analysis, yields a unique "molecular fingerprint" that aids in structural identification. miamioh.edu Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of phenethylamine (B48288) derivatives. nih.govnih.gov

When N,N-Dibutylphenethylamine is analyzed by GC-MS, it undergoes ionization, typically by electron impact (EI), which causes the molecule to fragment in a predictable manner. The resulting mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight and a series of fragment ion peaks. According to spectral data from the National Institute of Standards and Technology (NIST), the most abundant fragment ion (base peak) for N,N-Dibutylphenethylamine appears at an m/z of 142. nih.gov This fragment likely corresponds to the cleavage of the bond between the two carbons of the ethyl bridge, resulting in a [C₁₀H₂₀N]⁺ ion. Other significant peaks are observed at m/z 100 and 105. nih.gov

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of the molecule and its fragments, which is crucial for differentiating between isomers—compounds with the same nominal mass but different atomic arrangements.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Plausible Fragment Identity |

|---|---|---|

| 142 | Base Peak (Top Peak) | [CH₂(CH₂)₃N(CH₂)₃CH₃]⁺ |

| 100 | 2nd Highest | [CH₂N(CH₂)₃CH₃]⁺ |

| 105 | 3rd Highest | [C₈H₉]⁺ (Tropylium ion) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound. sphinxsai.com An IR or Raman spectrum of N,N-Dibutylphenethylamine would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov

Key expected vibrational modes include C-H stretching from the aromatic ring and the aliphatic butyl and ethyl chains, C=C stretching within the phenyl group, and C-N stretching of the tertiary amine. The presence and position of these bands provide confirmatory evidence for the compound's structure. For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. sphinxsai.comnih.gov The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl Group |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl and Butyl Chains |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Phenyl Group |

| C-H Bend (Aliphatic) | 1350 - 1470 | Ethyl and Butyl Chains |

| C-N Stretch (Tertiary Amine) | 1050 - 1250 | Dibutylamino Group |

| C-H Out-of-Plane Bend (Aromatic) | 690 - 900 | Monosubstituted Phenyl Group |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating N,N-Dibutylphenethylamine from reaction precursors, byproducts, or other components in a mixture, thereby allowing for its purification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, UHPLC, are versatile techniques for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For amines like N,N-Dibutylphenethylamine, reversed-phase HPLC is the most common approach. researchgate.net

In a typical reversed-phase method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape for the amine. researchgate.net Detection is commonly achieved using a UV detector, as the phenyl group in N,N-Dibutylphenethylamine absorbs UV light (typically around 254 nm). The retention time of the compound under specific conditions is a characteristic property used for identification, while the peak area is proportional to its concentration, enabling quantitative analysis. thermofisher.comlupinepublishers.com

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds such as N,N-Dibutylphenethylamine. lbtu.lv The compound is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or hydrogen). Separation is based on the compound's boiling point and its interactions with the column's stationary phase. researchgate.net

For amine analysis, specialized columns are often used to prevent peak tailing, a common issue caused by the interaction of the basic amine group with active sites on the column. A Flame Ionization Detector (FID) can be used for universal detection and quantification, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds. osha.govdnacih.com The coupling of GC with a mass spectrometer (GC-MS) provides the highest level of confidence in identification by combining chromatographic separation with mass-based detection. nih.gov

Capillary Electrophoresis (CE) and Ion Chromatography (IC) for Amine Analysis

Capillary Electrophoresis and Ion Chromatography are powerful techniques for the separation and analysis of ionic species like protonated amines.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For the analysis of Dibutyl-phenethyl-amine, which is a basic compound, it would be protonated in acidic buffer systems, acquiring a positive charge. The separation in CE is governed by the charge-to-size ratio of the analyte. The technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption.

In a typical CE method for phenethylamines, a background electrolyte (BGE) consisting of a buffer at a low pH is used to ensure the amine is in its cationic form. nih.gov Additives can be included in the BGE to enhance separation selectivity. For instance, organic solvents like methanol or acetonitrile can modify the solvation of the analytes and influence their migration behavior. nih.gov For chiral separations of similar compounds, cyclodextrins are often employed as chiral selectors. nih.gov Detection is commonly performed using diode array UV detection. scilit.com The relatively high and robust electroosmotic flow in dynamically coated capillaries allows for rapid and reproducible separations. scilit.com

Ion Chromatography (IC) is a subset of high-performance liquid chromatography (HPLC) that separates ions and polar molecules based on their affinity to an ion-exchange resin. For cation analysis, a cation-exchange column is used. This compound, as a cation in acidic solutions, can be effectively separated using this technique.

Ion-exchange chromatography with suppressed conductivity detection is a well-established method for determining amines at various concentrations. thermofisher.com The separation is typically achieved on a cation-exchange column using an acidic eluent, such as methanesulfonic acid, often with an organic solvent gradient (e.g., acetonitrile) to facilitate the elution of more hydrophobic amines. nih.gov After separation, a suppressor is used to reduce the conductivity of the eluent and enhance the signal of the analyte ions, allowing for sensitive detection. thermofisher.comnih.gov This method has been successfully applied to the simultaneous determination of a range of aromatic amines. nih.gov

Table 1: Representative Conditions for Amine Analysis by CE and IC

| Parameter | Capillary Electrophoresis (CE) | Ion Chromatography (IC) |

|---|---|---|

| Principle | Separation based on charge-to-size ratio in an electric field. thermofisher.com | Separation based on affinity to a cation-exchange stationary phase. google.com |

| Stationary Phase | Fused-silica capillary (often dynamically coated). scilit.com | Cation-exchange column (e.g., silica-based with poly(butadiene-maleic acid) copolymers). amazonaws.com |

| Mobile Phase/BGE | Acidic buffer (e.g., phosphate (B84403) buffer) to ensure amine protonation. May contain organic modifiers or cyclodextrins. nih.govnih.gov | Acidic eluent (e.g., Methanesulfonic acid) often with an organic solvent gradient. nih.govnih.gov |

| Detection | Diode Array UV Detector. scilit.com | Suppressed Conductivity Detector, Amperometric Detector. thermofisher.comnih.gov |

| Application | Analysis of various basic drugs including phenethylamines. scilit.com | Determination of aromatic and alkyl amines in environmental and industrial samples. nih.govnih.gov |

Method Development for Trace Analysis and Complex Matrices

Analyzing trace amounts of this compound, especially in complex sample matrices like wastewater or biological fluids, requires meticulous method development, incorporating advanced sample preparation and derivatization strategies.

Dispersive Liquid-Liquid Microextraction (DLLME) is a highly efficient sample preparation technique used for the extraction and pre-concentration of analytes from aqueous samples. tandfonline.com It is known for its simplicity, rapidity, low cost, high recovery, and significant enrichment factors. oup.com

The DLLME procedure involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like methanol or acetonitrile) into the aqueous sample. nih.govresearchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for efficient mass transfer of the analyte from the aqueous to the organic phase. oup.comnih.gov Following extraction, centrifugation is used to sediment the extraction solvent containing the concentrated analyte, which is then collected for analysis by a suitable technique like GC or HPLC. nih.govresearchgate.net

Several factors must be optimized to maximize the extraction efficiency of amines using DLLME, including the type and volume of both the extraction and disperser solvents, sample pH, and the addition of salt (salting-out effect). researchgate.netscientific.net The pH is particularly crucial for amines as it dictates their charge state; extraction is typically performed at a pH where the amine is in its neutral, more organosoluble form.

Table 2: Performance of DLLME for the Extraction of Aromatic Amines from Water Samples

| Parameter | Finding |

|---|---|

| Linearity Range | 5-5000 ng/mL nih.gov |

| Enrichment Factors | 41.3 to 94.5 nih.gov |

| Limits of Detection (LODs) | 0.8 to 1.8 ng/mL nih.gov |

| Relative Standard Deviations (RSDs) | 4.1 to 5.3% nih.gov |

| Recoveries | 82% to 111.7% nih.govscientific.net |

Data synthesized from studies on various aromatic amines.

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. For amines, derivatization is often necessary to improve chromatographic performance and enhance detection sensitivity. researchgate.net Tertiary amines like this compound lack the active hydrogen atoms present in primary and secondary amines, which limits the number of available derivatizing reactions. However, strategies exist for their analysis.

The primary goals of derivatizing amines include:

Increasing Volatility and Thermal Stability: For Gas Chromatography (GC) analysis, derivatization can reduce the polarity of amines, making them more volatile and less prone to thermal degradation in the hot injector. libretexts.org

Improving Chromatographic Behavior: Derivatization can reduce peak tailing caused by the interaction of basic amines with active sites on the chromatographic column. researchgate.net

Enhancing Detector Response: This is a crucial aspect, especially for HPLC with UV-Visible or fluorescence detection. If the analyte has a poor chromophore or is non-fluorescent, a derivatizing agent that introduces a highly absorbing or fluorescent tag can significantly lower detection limits. researchgate.netlibretexts.org For tertiary amines that lack a reactive N-H bond, derivatization might target another part of the molecule or involve more complex reactions. One approach for tertiary amines involves forming π-complexes with reagents like tetracyanoethylene, which can be measured spectrophotometrically. jst.go.jp Another strategy involves creating an amine salt derivative, which can then be analyzed. spectroscopyonline.com

Common derivatization reactions for amines in general include acylation and alkylation. researchgate.netlibretexts.org While many common reagents target primary and secondary amines, specific methods can be developed for tertiary amines. The choice of derivatizing agent depends on the analytical technique to be used (GC or HPLC) and the available detectors.

Table 3: General Derivatization Strategies for Amines

| Derivatization Method | Reagent Class | Purpose | Applicable to Tertiary Amines |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Increases volatility for GC, adds chromophore for HPLC. researchgate.netlibretexts.org | Limited, as it typically targets N-H bonds. |

| Alkylation | Alkyl halides | Increases volatility and stability for GC. | Can be used, for example in quaternization reactions. |

| π-Complex Formation | Tetracyanoethylene (TCNE) | Forms a colored complex for UV-Vis spectrophotometric determination. jst.go.jp | Yes. jst.go.jp |

| Salt Formation | Hydrochloric Acid (HCl) | Creates a non-volatile salt, which can be isolated and analyzed by techniques like FT-IR. spectroscopyonline.com | Yes. spectroscopyonline.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical methods are fundamental to understanding the molecular properties of dibutyl-phenethyl-amine at the electronic level. These studies provide insights into the molecule's stability, reactivity, and structure.

The electronic structure of this compound is characterized by the interplay of the electron-donating tertiary amine group and the aromatic phenethyl moiety. The nitrogen atom in the amine is sp³ hybridized, featuring a lone pair of electrons in one of the hybrid orbitals. This hybridization results in a trigonal pyramidal geometry around the nitrogen atom. libretexts.org The C-N-C bond angles are expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the steric repulsion of the bulky butyl and phenethyl groups. libretexts.org

Quantum chemical calculations on similar tertiary amines reveal that the highest occupied molecular orbital (HOMO) is typically localized on the nitrogen atom's lone pair, which is a key determinant of the molecule's nucleophilicity and basicity. nih.govnasa.gov The lowest unoccupied molecular orbital (LUMO) is generally associated with the antibonding orbitals of the C-N or C-H bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov For tertiary amines, this gap influences their propensity to engage in chemical reactions. dnu.dp.ua

Table 1: Representative Electronic Properties of Tertiary Amines from Computational Studies

| Property | Typical Value for Tertiary Amines | Significance for this compound |

|---|---|---|

| C-N Bond Length | ~1.47 Å | Influences molecular stability and vibrational frequencies. nih.gov |

| C-N-C Bond Angle | ~108° | Determines the geometry around the nitrogen atom. libretexts.org |

| HOMO Energy | High (less negative) | Indicates strong electron-donating character and nucleophilicity. nasa.gov |

| LUMO Energy | Low (less positive) | Relates to the ability to accept electrons in reactions. nasa.gov |

Note: The values presented are typical for tertiary amines and serve as an estimation for this compound in the absence of direct computational data.

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. The most significant rotations would be around the C-N bonds of the butyl groups and the C-C bond of the phenethyl group. The study of these rotations, known as conformational analysis, helps in identifying the most stable three-dimensional arrangements of the molecule. libretexts.org

Analogous to the conformational analysis of n-butane, the relative orientations of the bulky substituents around the C-N and C-C bonds will lead to different staggered and eclipsed conformations with varying energies. bris.ac.ukyoutube.com The most stable conformers, or global minima on the potential energy surface, will be those that minimize steric hindrance between the butyl and phenethyl groups. These are typically the "anti" or "gauche" staggered conformations. chemistrysteps.com Eclipsed conformations, where the bulky groups are aligned, represent energy maxima and are transition states between different staggered conformers. chemistrysteps.com

Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of the dihedral angles of the rotating bonds. This allows for the determination of the relative energies of different conformers and the energy barriers for interconversion between them.

Table 2: Estimated Relative Energies of n-Butane Conformers (Analogous to Rotations in this compound)

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0 |

| Gauche | 60° | 0.9 |

| Eclipsed (H, CH₃) | 120° | 3.6 |

Source: Data adapted from studies on n-butane conformational analysis, which provides a fundamental model for understanding the energetic profiles of flexible alkyl chains in molecules like this compound. youtube.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful tools to study the dynamic behavior of molecules like this compound over time. manchester.ac.uk While specific MD studies on this compound are not available, simulations of similar molecules, such as other phenethylamine (B48288) derivatives, provide insights into their interactions and dynamics in various environments. nih.gov

MD simulations can model the movement of atoms and the conformational changes of the molecule in a simulated environment, such as in a solvent or interacting with a biological target. cardiff.ac.uk These simulations can reveal information about the flexibility of the butyl and phenethyl chains, the preferred conformations in solution, and the potential for intermolecular interactions. For instance, simulations of phenethylamines have been used to study their binding to protein targets. researchgate.net

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry allows for the prediction of the reactivity of this compound and the elucidation of potential reaction mechanisms. The electronic properties calculated through quantum chemical methods, such as the HOMO-LUMO gap and the distribution of electron density, are key to understanding its reactivity. nih.govnih.gov

The high energy of the HOMO, localized on the nitrogen's lone pair, indicates that this compound is likely to act as a nucleophile, readily donating its electrons to electrophiles. nasa.gov The steric hindrance from the two butyl groups and the phenethyl group will play a significant role in modulating its reactivity, potentially favoring reactions with smaller electrophiles. dnu.dp.ua Computational studies on the reactivity of other tertiary amines have shown that both electronic and steric factors are crucial in determining reaction rates and pathways. dnu.dp.ua

Energy Barrier Calculations for Molecular Transformations (e.g., Pyramidal Inversion)

A key molecular transformation in tertiary amines is pyramidal inversion, also known as nitrogen inversion. wikipedia.org In this process, the nitrogen atom and its substituents rapidly oscillate through a planar transition state, effectively inverting the stereochemistry at the nitrogen center. wikipedia.org This rapid inversion means that if the three substituents on the nitrogen were different, the separate enantiomers would not be isolable at room temperature. libretexts.org

The energy barrier for this inversion can be calculated using computational methods. acs.orgresearchgate.net For simple amines like ammonia (B1221849), the barrier is very low (around 5.8 kcal/mol). wikipedia.org For other tertiary amines, this barrier can be influenced by the nature of the substituents. Generally, bulky substituents can slightly increase the energy barrier. The transition state for the inversion is a trigonal planar geometry where the nitrogen is sp² hybridized, and the lone pair resides in a p-orbital. libretexts.org

Table 3: Representative Calculated Energy Barriers for Pyramidal Inversion in Amines

| Amine | Substituents | Calculated Inversion Barrier (kcal/mol) |

|---|---|---|

| Ammonia (NH₃) | H, H, H | 5.8 |

| Trimethylamine (N(CH₃)₃) | CH₃, CH₃, CH₃ | ~7.5 |

Source: Data from general studies on pyramidal inversion in amines. The exact barrier for this compound would require specific calculations but is expected to fall within the typical range for acyclic tertiary amines. wikipedia.orgresearchgate.net

Investigation of Molecular Design Principles and Structure Property Relationships in Non Biological Systems

Systematic Derivatization and Analog Synthesis for Property Modulation

The molecular framework of N,N-Dibutylphenethylamine offers several sites for systematic derivatization to modulate its properties. These modifications can be broadly categorized into three areas: substitution on the phenyl ring, alteration of the ethyl bridge, and modification of the N,N-dibutylamino group.

Phenyl Ring Substitution: The aromatic ring is a primary target for introducing functional groups to alter electronic properties, steric hindrance, and intermolecular interactions. Standard electrophilic aromatic substitution reactions can be employed to introduce a wide array of substituents. For instance, nitration followed by reduction allows for the introduction of an amino group, which can be further functionalized. Friedel-Crafts acylation can introduce keto-groups, which can serve as handles for further synthetic transformations.

Ethyl Bridge Modification: While less common, modifications to the ethyl bridge can influence the molecule's conformational flexibility. Introducing alkyl substituents at the α or β positions can create steric bulk, affecting how the molecule interacts with its environment.

N-Alkyl Group Variation: The butyl chains on the nitrogen atom can be replaced with other alkyl groups of varying length, branching, or with cyclic structures. This directly impacts the lipophilicity and steric bulk around the nitrogen atom. The synthesis of such analogs typically involves the reaction of phenethylamine (B48288) or a substituted phenethylamine with the appropriate alkyl halides.

A general synthetic approach to N,N-dialkylphenethylamine analogs involves the reductive amination of phenylacetaldehyde (B1677652) with a secondary amine or the N-alkylation of phenethylamine. More advanced methods, such as nickel/photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides, provide a modular route to a wide range of β-phenethylamine derivatives researchgate.net.

Correlation of Molecular Structure with Physicochemical Properties (excluding biological activity)

The physicochemical properties of N,N-Dibutylphenethylamine are directly correlated with its molecular structure. The parent compound's properties serve as a baseline for understanding the impact of structural modifications.

Table 1: Physicochemical Properties of N,N-Dibutylphenethylamine nih.gov

| Property | Value |

| Molecular Weight | 233.39 g/mol |

| Molecular Formula | C16H27N |

| XLogP3 | 4.7 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| pKa (predicted) | 10.5 (basic) |

This table is interactive. Click on the headers to sort.

Systematic derivatization allows for the fine-tuning of these properties. The introduction of substituents on the phenyl ring can have a significant impact, as illustrated in the hypothetical table below, which is based on established principles of physical organic chemistry.

Table 2: Predicted Physicochemical Property Trends for Substituted N,N-Dibutylphenethylamine Analogs

| Substituent (para-position) | Predicted Change in Polarity | Predicted Change in Lipophilicity (XLogP) | Predicted Change in Basicity (pKa) |

| -NO2 (Nitro) | Increase | Decrease | Decrease |

| -OH (Hydroxy) | Increase | Decrease | Slight Increase |

| -OCH3 (Methoxy) | Slight Increase | Slight Decrease | Slight Increase |

| -Cl (Chloro) | Slight Increase | Increase | Decrease |

| -CH3 (Methyl) | No significant change | Increase | Slight Increase |

This table is interactive and illustrates expected trends based on substituent effects.

Lipophilicity: The two butyl groups and the phenethyl moiety confer significant lipophilicity to the parent molecule, as indicated by its high XLogP value. Replacing the butyl groups with smaller alkyl chains would decrease lipophilicity, while larger or more numerous alkyl substituents would increase it. Introducing polar functional groups like hydroxyl (-OH) or nitro (-NO2) on the phenyl ring would decrease lipophilicity.

Basicity: The nitrogen atom's lone pair of electrons makes N,N-Dibutylphenethylamine a base. The basicity (pKa) is influenced by the electronic effects of substituents on the phenyl ring. Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density on the nitrogen, making it more basic. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) decrease the electron density on the nitrogen, reducing its basicity.

Influence of Substituent Effects on Chemical Reactivity and Stability in Synthetic Pathways

Substituents on the phenyl ring of N,N-Dibutylphenethylamine profoundly influence its chemical reactivity, particularly in reactions involving the aromatic ring. These effects are primarily categorized as inductive and resonance effects.

Inductive Effects: This refers to the transmission of charge through sigma bonds. Electronegative substituents (e.g., halogens, nitro groups) exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. Alkyl groups have a weak electron-donating inductive effect (+I), which activates the ring.

Resonance Effects: This involves the delocalization of pi-electrons. Substituents with lone pairs (e.g., -OH, -OCH3, -NH2) can donate electron density to the ring through resonance (+R), strongly activating it towards electrophilic substitution, particularly at the ortho and para positions. Substituents with pi bonds to electronegative atoms (e.g., -NO2, -C=O) withdraw electron density from the ring via resonance (-R), strongly deactivating it.

Table 3: Influence of Phenyl Substituents on Reactivity in Electrophilic Aromatic Substitution

| Substituent Type | Example | Effect on Reactivity | Directing Effect |

| Activating | -OH, -OCH3, -CH3 | Increases reaction rate | Ortho, Para |

| Deactivating | -Cl, -Br, -I | Decreases reaction rate | Ortho, Para |

| Deactivating | -NO2, -CN, -COR | Decreases reaction rate | Meta |

This table is interactive and summarizes general substituent effects.

In the context of N,N-Dibutylphenethylamine, an activating group on the phenyl ring would facilitate reactions like nitration or halogenation, increasing the reaction rate and directing the new substituent to the ortho and para positions. Conversely, a deactivating group would require harsher reaction conditions and direct incoming electrophiles to the meta position.

The stability of synthetic intermediates is also affected. For example, during electrophilic substitution, the carbocation intermediate (the sigma complex) is stabilized by electron-donating groups, which lowers the activation energy and speeds up the reaction. Electron-withdrawing groups destabilize this intermediate, increasing the activation energy and slowing the reaction.

Design Strategies for Specific Chemical Functionalities (e.g., in material precursors)

While direct applications of N,N-Dibutylphenethylamine as a material precursor are not widely documented, its structure can be strategically modified to impart specific chemical functionalities relevant to materials science. The phenethylamine scaffold is a versatile building block.

Strategies for Functionalization:

Introduction of Polymerizable Groups: A common strategy is to introduce a polymerizable group, such as a vinyl or allyl group, onto the molecule. For instance, derivatization of the phenyl ring with a vinyl group would allow the molecule to act as a monomer in polymerization reactions, leading to the formation of functional polymers. Similarly, related N,N-diallylamine compounds are known to undergo radical polymerization to form high-molecular-weight polyamines epa.govresearchgate.net.

Precursors for Conductive Polymers: The phenethylamine structure is related to aniline, a key monomer for the synthesis of polyaniline, a conductive polymer. By introducing appropriate functional groups, such as hydroxyl or amino groups on the phenyl ring, derivatives of N,N-Dibutylphenethylamine could be designed as precursors for novel conductive materials.

Chelating Agents and Ligands: The nitrogen atom can act as a ligand to coordinate with metal ions. The synthesis of derivatives with additional donor atoms (e.g., hydroxyl or carboxyl groups on the phenyl ring) could create multidentate ligands capable of forming stable complexes with various metals. These complexes could have applications as catalysts or in the formulation of specialty materials.

Building Blocks for Supramolecular Assemblies: Introducing functional groups capable of non-covalent interactions, such as hydrogen bonding (e.g., amides, carboxylic acids) or pi-pi stacking (e.g., extending the aromatic system), could enable the design of molecules that self-assemble into ordered supramolecular structures. These structures are of interest in areas like organic electronics and sensor technology. For example, naphthalene (B1677914) diimide derivatives, which are large aromatic structures, are used as n-type semiconductor materials researchgate.net.

By applying these design principles, the N,N-Dibutylphenethylamine scaffold can be systematically modified to create a diverse range of molecules with tailored properties for specific applications in non-biological systems.

Q & A

What are the recommended synthesis pathways for dibutyl-phenethyl-amine, and how do isotopic labeling methods (e.g., deuterated analogs) influence experimental reproducibility?

This compound can be synthesized via alkylation of phenethylamine with butyl halides under basic conditions. Isotopic labeling (e.g., deuterated forms like 2-Phenylethyl-d9-amine) is critical for tracking metabolic pathways or studying reaction mechanisms via mass spectrometry or NMR. For reproducibility, ensure strict control of reaction conditions (temperature, solvent purity) and validate isotopic incorporation using analytical techniques like high-resolution LC-MS. Deuterated analogs require specialized handling due to isotopic effects on reaction kinetics and stability .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

Contradictions in spectroscopic data often arise from impurities, solvent effects, or conformational isomerism. For NMR, use deuterated solvents (e.g., CDCl₃) and confirm peak assignments with 2D techniques (COSY, HSQC). For IR, compare experimental spectra with computational simulations (DFT) to validate functional group vibrations. If inconsistencies persist, cross-validate with orthogonal methods like X-ray crystallography or HPLC coupled with high-resolution mass spectrometry .

What methodological frameworks are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Design accelerated stability studies using forced degradation protocols:

- pH variation : Expose the compound to buffers (pH 1–13) at 25–60°C, sampling at intervals (0, 1, 3, 7 days).

- Thermal stress : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.

Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. Note that deuterated analogs may exhibit altered stability due to isotopic mass effects .

How can researchers address conflicting bioactivity results in in vitro vs. in vivo studies of this compound analogs?

Conflicting results often stem from pharmacokinetic factors (e.g., metabolic clearance) or assay-specific interference. For in vitro studies, confirm target engagement using competitive binding assays (e.g., SPR) and rule out false positives via counter-screening. For in vivo studies, incorporate pharmacokinetic profiling (plasma half-life, tissue distribution) and metabolite identification (via LC-MS/MS). Use contradiction analysis frameworks (e.g., iterative hypothesis testing) to isolate variables causing discrepancies .

What advanced statistical methods are suitable for interpreting dose-response data in this compound toxicity studies?

Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. For low-dose effects, use benchmark dose (BMD) modeling. Address variability with Bayesian hierarchical models or bootstrapping. Validate assumptions (normality, homoscedasticity) using Q-Q plots and Levene’s test. For high-throughput data, employ machine learning (e.g., random forests) to identify confounding factors .

How does isotopic labeling (e.g., ¹³C, ²H) impact the pharmacokinetic profiling of this compound in tracer studies?

Deuterium labeling (e.g., 2-Phenylethyl-d9-amine) reduces metabolic clearance due to the kinetic isotope effect, potentially altering half-life and metabolite ratios. Use stable isotope-labeled internal standards (SIL-IS) in LC-MS to correct for matrix effects. Validate tracer distribution via PET/CT imaging with ¹¹C-labeled analogs. Always compare labeled vs. unlabeled compounds in parallel studies to quantify isotopic interference .

What are the best practices for ensuring reproducibility in chiral resolution studies of this compound enantiomers?

Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC and confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD). For preparative-scale resolution, optimize mobile phase composition (e.g., hexane/isopropanol ratios) and temperature. Cross-validate results with alternative methods like capillary electrophoresis (CE) or enzymatic assays. Document column lot numbers and conditioning protocols to mitigate batch variability .

How can researchers design robust control experiments to isolate the biological effects of this compound from its metabolites?

Implement metabolite depletion strategies:

- Use CYP450 inhibitors (e.g., ketoconazole) in cell-based assays.

- Conduct studies in hepatocyte co-cultures to distinguish parent compound vs. metabolite activity.

- Compare results with structurally similar but metabolically inert analogs. Validate using LC-MS-based metabolite profiling in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.